molecular formula C8H14N2O B1458890 (Diethyl-1,2-oxazol-4-yl)methanamine CAS No. 1384429-16-6

(Diethyl-1,2-oxazol-4-yl)methanamine

Cat. No. B1458890
M. Wt: 154.21 g/mol
InChI Key: WTCICVGKGDKXTI-UHFFFAOYSA-N
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Description

(Diethyl-1,2-oxazol-4-yl)methanamine, also known as DEAOM, is an organic compound with the chemical formula C8H14N2O . It is one of numerous organic compounds used extensively in scientific research due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular weight of (Diethyl-1,2-oxazol-4-yl)methanamine is 154.21 . The IUPAC name is (3,5-diethyl-1,2-oxazol-4-yl)methanamine . The Standard InchI is InChI=1S/C8H14N2O/c1-3-7-6(5-9)8(4-2)11-10-7/h3-5,9H2,1-2H3 .


Physical And Chemical Properties Analysis

(Diethyl-1,2-oxazol-4-yl)methanamine appears as a liquid . It should be stored at room temperature .

Scientific Research Applications

Efficient Transfer Hydrogenation Reactions

(4-Phenylquinazolin-2-yl)methanamine, a compound structurally related to (Diethyl-1,2-oxazol-4-yl)methanamine, was utilized in the synthesis of N-heterocyclic ruthenium(II) complexes, demonstrating their effectiveness in transfer hydrogenation of acetophenone derivatives with excellent conversions and high turnover frequency values, highlighting its potential in catalysis Şemistan Karabuğa et al., 2015.

Novel Synthesis Approaches

Research on benzofuran- and indol-2-yl-methanamine derivatives showcases innovative synthesis methods starting from ortho-substituted phenylacetic acids. This study not only expands the library of benzofuran and indol derivatives but also offers a straightforward approach to generating a variety of substituted compounds, potentially useful in drug discovery and material science Joachim Schlosser et al., 2015.

Antimicrobial Activity

A study on quinoline derivatives carrying a 1,2,3-triazole moiety, derived from (Diethyl-1,2-oxazol-4-yl)methanamine analogs, revealed moderate to very good antibacterial and antifungal activities. These compounds, synthesized through multi-step reactions, demonstrated potential as novel antimicrobial agents, indicating the role of (Diethyl-1,2-oxazol-4-yl)methanamine derivatives in developing new treatments K D Thomas et al., 2010.

Nonlinear Optical Properties

Research into the synthesis and characterization of 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones has provided insights into their third-order nonlinear optical properties. These studies highlight the potential application of (Diethyl-1,2-oxazol-4-yl)methanamine derivatives in the development of materials with excellent optical limiting behavior, useful in protecting eyes and optical sensors from damage caused by intense light sources Y. Murthy* et al., 2013.

Anticancer and Antimicrobial Agents

The exploration of new 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating elements structurally similar to (Diethyl-1,2-oxazol-4-yl)methanamine, demonstrated promising anticancer activity against various cancer cell lines and exhibited significant in vitro antibacterial and antifungal activities. This research signifies the potential of such compounds in the development of new therapeutic agents Kanubhai D. Katariya et al., 2021.

Safety And Hazards

Safety data for (Diethyl-1,2-oxazol-4-yl)methanamine is currently unavailable online . For more assistance, it is recommended to request an SDS or contact the manufacturer .

properties

IUPAC Name

(3,5-diethyl-1,2-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-3-7-6(5-9)8(4-2)11-10-7/h3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCICVGKGDKXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)CC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901289171
Record name 4-Isoxazolemethanamine, 3,5-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901289171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Diethyl-1,2-oxazol-4-yl)methanamine

CAS RN

1384429-16-6
Record name 4-Isoxazolemethanamine, 3,5-diethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoxazolemethanamine, 3,5-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901289171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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